molecular formula C13H11FO2 B6371204 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% CAS No. 1261948-53-1

5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%

Cat. No. B6371204
CAS RN: 1261948-53-1
M. Wt: 218.22 g/mol
InChI Key: GRSOXVYEEVZJKZ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% (5-F2HMP-95) is a synthetic compound with a wide range of applications in the scientific research field. It is an important intermediate in the production of various pharmaceuticals, pesticides, and dyes. The compound is also used in the synthesis of other compounds and has been studied in the context of various biochemical and physiological processes. In

Scientific Research Applications

5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has a wide range of applications in the scientific research field. It is used as a starting material for the synthesis of various pharmaceuticals, pesticides, and dyes. It is also used as a reagent in the synthesis of other compounds and has been studied in the context of various biochemical and physiological processes. In addition, 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of an enzyme and prevents the substrate from binding, thus preventing the enzyme from catalyzing the reaction. It has also been suggested that 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% may act as an allosteric inhibitor, which means that it binds to an allosteric site on the enzyme and changes its conformation, thus preventing the substrate from binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% are not fully understood. However, it has been suggested that the compound may have an inhibitory effect on certain enzymes. It has also been shown to have an effect on certain signal transduction pathways and protein-protein interactions. In addition, it has been shown to have an effect on the expression of certain genes.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments include its high purity and its ability to act as a competitive inhibitor of enzymes. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so its effects on biochemical and physiological processes may not be accurately predicted.

Future Directions

The potential future directions for the study of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the pharmaceutical and agricultural fields. In addition, further research could be conducted into the synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% and its potential use as a reagent in the synthesis of other compounds. Finally, further research could be conducted into the development of novel derivatives of 5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% that could be used in the study of enzyme inhibition and signal transduction pathways.

Synthesis Methods

5-(4-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is synthesized through a multi-step process that involves the reaction of 4-fluorophenol and 2-methylphenol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 4-6 hours. The reaction products are then isolated and purified through a series of chromatographic and crystallization steps. The final product is a white powder with a purity of 95%.

properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14)7-13(11)16/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSOXVYEEVZJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683761
Record name 4-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-53-1
Record name 4-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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